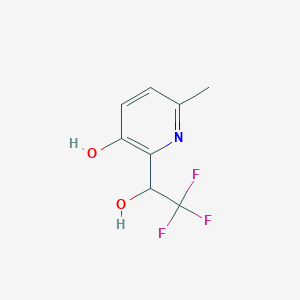
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Overview
Description
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluorohydroxyethyl group
Preparation Methods
The synthesis of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol typically involves the reaction of 6-methyl-3-pyridinol with 2,2,2-trifluoroacetaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced pyridine derivative.
Scientific Research Applications
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorohydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol can be compared with similar compounds such as:
2-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methyl-3-pyridinol: Lacks the trifluorohydroxyethyl group, resulting in different chemical properties and applications.
2,2,2-Trifluoroethanol: A simpler compound with similar functional groups but lacking the pyridine ring structure.
Biological Activity
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol, also known by its CAS number 344776-71-2, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a hydroxyl functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol. Key physical properties include:
- Melting Point: 138-141°C
- Boiling Point: Predicted at approximately 359°C
- Density: Approximately 1.430 g/cm³
- pKa: 6.97 (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction between 6-methyl-3-pyridinol and 2,2,2-trifluoroacetaldehyde under controlled conditions. This method allows for the selective introduction of the trifluorohydroxyethyl group at the appropriate position on the pyridine ring .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorohydroxyethyl moiety may facilitate hydrogen bonding with target molecules, potentially influencing their activity and function .
Enzyme Interaction
The compound's structure suggests potential interactions with enzymes involved in metabolic processes. The presence of the hydroxyl group may enhance binding affinity to certain enzyme active sites, although detailed enzymatic studies are still required to elucidate these interactions fully .
Case Studies and Research Findings
Several studies have explored the biological activities of fluorinated pyridine derivatives:
Properties
IUPAC Name |
6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-4-2-3-5(13)6(12-4)7(14)8(9,10)11/h2-3,7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYNBIGBLNASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382427 | |
| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344776-71-2 | |
| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














